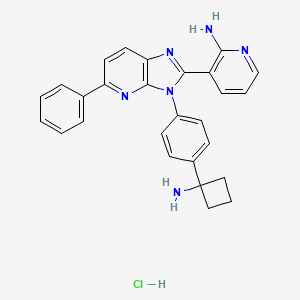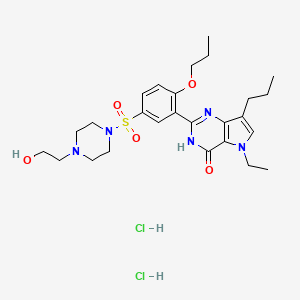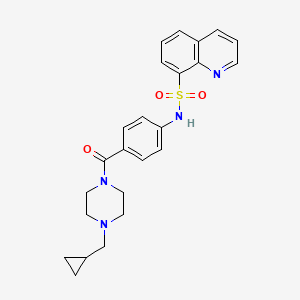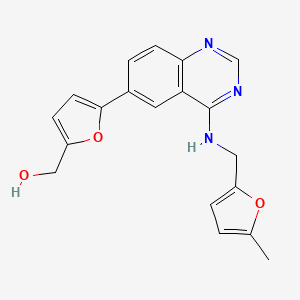
(5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol
Übersicht
Beschreibung
ML167 ist ein hochspezifischer Inhibitor der Cdc2-ähnlichen Kinase 4 (Clk4) mit einer inhibitorischen Konzentration (IC50) von 136 Nanomolar. Es zeigt eine mehr als zehnfache Selektivität gegenüber eng verwandten Kinasen wie Clk1, Clk2, Clk3 und der dualen Spezifitäts-Tyrosinphosphorylierung regulierten Kinase 1A und 1B . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um Gensplicing und Kinase-Signalwege zu untersuchen .
Wissenschaftliche Forschungsanwendungen
ML167 wird in der wissenschaftlichen Forschung umfassend eingesetzt, insbesondere in den folgenden Bereichen:
Chemie: Als Sonde zur Untersuchung der Kinaseaktivität und -inhibition.
Biologie: Um die Rolle von Clk4 beim Gensplicing und zellulären Prozessen zu untersuchen.
Medizin: Potenzielle therapeutische Anwendungen bei Krankheiten, an denen Clk4 beteiligt ist, wie z. B. Krebs.
Industrie: Einsatz bei der Entwicklung von Kinaseinhibitoren und anderen Therapeutika
Wirkmechanismus
ML167 entfaltet seine Wirkung durch selektive Hemmung von Clk4. Es bindet an die ATP-Bindungsstelle von Clk4 und verhindert die Phosphorylierung von Serin/Arginin-reichen Proteinen, die essentielle Bestandteile des Spleißosoms sind. Diese Hemmung stört das Gensplicing und beeinflusst verschiedene zelluläre Prozesse .
Wirkmechanismus
ML167 exerts its effects by selectively inhibiting Clk4. It binds to the ATP-binding site of Clk4, preventing the phosphorylation of serine/arginine-rich proteins, which are essential components of the spliceosome. This inhibition disrupts gene splicing and affects various cellular processes .
Biochemische Analyse
Biochemical Properties
ML167 plays a significant role in biochemical reactions, particularly in the regulation of gene splicing . It interacts with the Cdc2-like kinases, which phosphorylate the serine/arginine-rich (SR) proteins, a major component of the spliceosome . The nature of these interactions is primarily inhibitory, with ML167 acting as a selective inhibitor of Clk4 .
Cellular Effects
The effects of ML167 on various types of cells and cellular processes are significant. It influences cell function by regulating gene splicing through its interaction with the Cdc2-like kinases
Molecular Mechanism
ML167 exerts its effects at the molecular level primarily through its inhibitory action on Clk4 . It binds to Clk4, inhibiting its activity and thereby affecting the phosphorylation of SR proteins involved in gene splicing
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von ML167 umfasst mehrere Schritte, beginnend mit der Herstellung der Quinazolin-Grundstruktur. Zu den wichtigsten Schritten gehören:
Bildung des Quinazolin-Kerns: Dies wird typischerweise durch Cyclisierung eines geeigneten Vorläufers erreicht.
Funktionalisierung: Einführung der Furan- und Methanolgruppen in den Quinazolin-Kern.
Endgültige Assemblierung: Kopplung des funktionalisierten Quinazolins mit dem Furanring.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für ML167 nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen den gleichen Prinzipien wie die Laborpräparation, die für den industriellen Einsatz skaliert wird. Dies beinhaltet die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um Ausbeute und Reinheit zu maximieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ML167 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Furanring in ML167 kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können den Quinazolin-Kern modifizieren.
Substitution: Die Methoxylgruppe kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation des Furanrings zur Bildung von Furanonen führen, während die Reduktion des Quinazolin-Kerns Dihydroquinazoline ergeben kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Clk1-Inhibitoren: Verbindungen, die Clk1 hemmen, wie z. B. ML298.
Clk2-Inhibitoren: Verbindungen, die Clk2 hemmen, wie z. B. ML402.
Clk3-Inhibitoren: Verbindungen, die Clk3 hemmen, wie z. B. ML382.
Einzigartigkeit
ML167 ist einzigartig aufgrund seiner hohen Selektivität für Clk4 gegenüber anderen eng verwandten Kinasen. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von Clk4 in zellulären Prozessen ohne nennenswerte Off-Target-Effekte .
Eigenschaften
IUPAC Name |
[5-[4-[(5-methylfuran-2-yl)methylamino]quinazolin-6-yl]furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12-2-4-14(24-12)9-20-19-16-8-13(3-6-17(16)21-11-22-19)18-7-5-15(10-23)25-18/h2-8,11,23H,9-10H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCFOIBAEVAOLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285702-20-6 | |
| Record name | 1285702-20-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ML167 acts as an inhibitor of Cdc2-like kinase 4 (Clk4) []. Clk’s are involved in the phosphorylation of serine- and arginine-rich (SR) proteins, which are crucial components of the spliceosome, a complex responsible for gene splicing [].
A: While ML167's specific impact on splicing regulation is not extensively discussed in the provided papers, its inhibition of Clk4 suggests a potential role in modulating alternative splicing. Clk kinases are known to phosphorylate SR proteins, which are key regulators of splice site selection. Thus, ML167's inhibition of Clk4 may disrupt the phosphorylation status of SR proteins, ultimately influencing alternative splicing patterns [].
A: Research suggests that the PAK1-Clk-SRRM1 network, which includes Clk kinases, contributes to chemoresistance in acute myeloid leukemia (AML) []. By inhibiting Clk kinases, ML167 could potentially disrupt this network and enhance the sensitivity of chemoresistant AML cells to chemotherapy [].
A: Yes, studies indicate that combining ML167 with a PAK1 inhibitor (FRAX597) synergistically reduces the growth and colony-forming capacity of chemoresistant AML cells, further sensitizing them to chemotherapy [].
ANone: The molecular formula of ML167 is C19H17N3O3, and its molecular weight is 335.36 g/mol. This information can be derived from its chemical name: (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol.
ANone: The provided research papers do not offer specific details regarding the spectroscopic data (e.g., NMR, IR, Mass Spectrometry) of ML167.
A: Computational studies using structure-based bioactive pharmacophore modeling and virtual screening have identified ML167 as a potential inhibitor of EGFR, including some of its clinically relevant mutations [].
A: ML167 exhibits a good fit with the 3D pharmacophore model of EGFR and its mutants in silico []. Furthermore, it displays favorable binding energy compared to known EGFR inhibitors like Gefitinib and Erlotinib in computational studies [].
A: The current evidence for ML167's activity against EGFR is based solely on computational studies []. Further experimental validation, including in vitro and in vivo studies, is required to confirm its efficacy and potency as an EGFR inhibitor.
ANone: The provided research articles do not delve into the detailed pharmacokinetics (absorption, distribution, metabolism, excretion) of ML167.
ANone: No information on clinical trials involving ML167 is available in the provided scientific papers.
ANone: The research papers do not provide specific details regarding the toxicity profile or potential adverse effects of ML167.
A: The provided research primarily focuses on ML167's potential in AML []. There is no information regarding its application or investigation in other diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



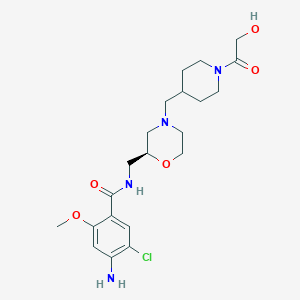
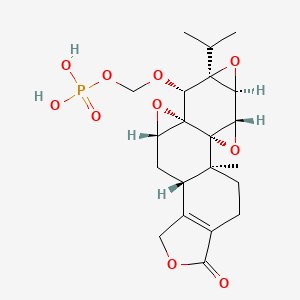
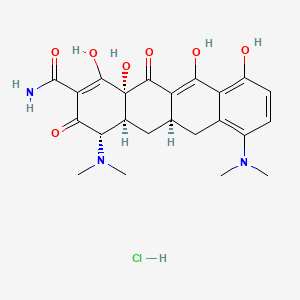
![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)
